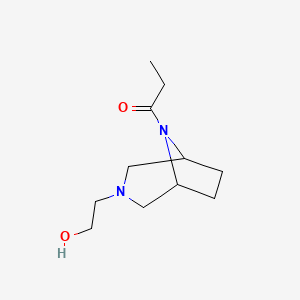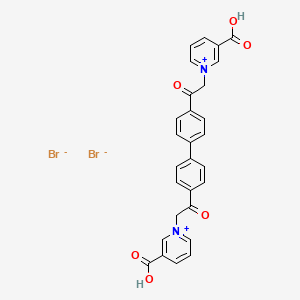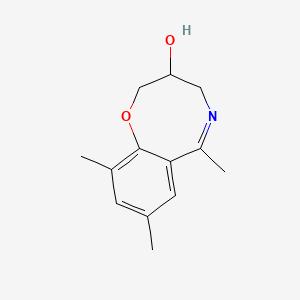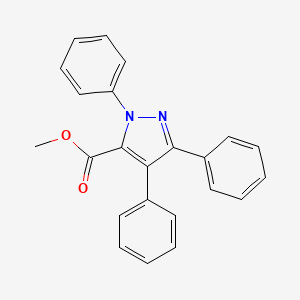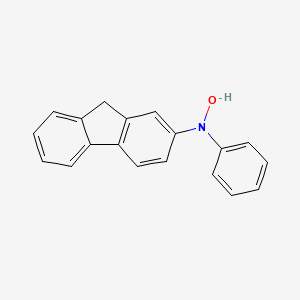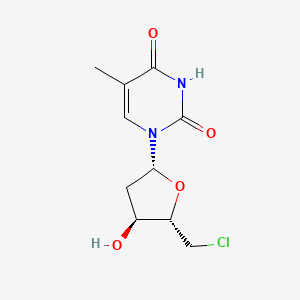
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a p-isopentoxy group and a 3-piperidinopropylthio substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- typically involves the reaction of p-isopentoxybenzoyl chloride with 3-piperidinopropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The p-isopentoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkoxy-substituted benzamides.
Applications De Recherche Scientifique
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thio group may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
p-Isopentoxybenzamide: Lacks the piperidinopropylthio substituent.
N-(3-piperidinopropyl)benzamide: Lacks the p-isopentoxy group.
Uniqueness
Benzamide, p-isopentoxy-N-(3-piperidinopropyl)thio- is unique due to the presence of both the p-isopentoxy and 3-piperidinopropylthio groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
32417-20-2 |
|---|---|
Formule moléculaire |
C20H32N2OS |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-(3-methylbutoxy)-N-(3-piperidin-1-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C20H32N2OS/c1-17(2)11-16-23-19-9-7-18(8-10-19)20(24)21-12-6-15-22-13-4-3-5-14-22/h7-10,17H,3-6,11-16H2,1-2H3,(H,21,24) |
Clé InChI |
AXTYLHIUBMSBEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1=CC=C(C=C1)C(=S)NCCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


